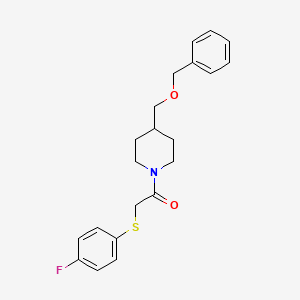

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone

CAS No.: 1251645-11-0

Cat. No.: VC4634604

Molecular Formula: C21H24FNO2S

Molecular Weight: 373.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251645-11-0 |

|---|---|

| Molecular Formula | C21H24FNO2S |

| Molecular Weight | 373.49 |

| IUPAC Name | 2-(4-fluorophenyl)sulfanyl-1-[4-(phenylmethoxymethyl)piperidin-1-yl]ethanone |

| Standard InChI | InChI=1S/C21H24FNO2S/c22-19-6-8-20(9-7-19)26-16-21(24)23-12-10-18(11-13-23)15-25-14-17-4-2-1-3-5-17/h1-9,18H,10-16H2 |

| Standard InChI Key | YMVZIHAYUFJGPT-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1COCC2=CC=CC=C2)C(=O)CSC3=CC=C(C=C3)F |

Introduction

Components:

-

Piperidine Ring: A six-membered ring containing one nitrogen atom, commonly found in pharmaceuticals due to its ability to interact with biological systems.

-

Benzyloxy Group: This group is known for its protective role in organic synthesis and can influence the compound's solubility and reactivity.

-

4-Fluorophenyl Group: Fluorine substitution in aromatic rings can enhance stability and alter biological activity, making it a common modification in drug design.

Synthesis and Characterization

The synthesis of such compounds typically involves multiple steps, including the formation of the piperidine core, introduction of the benzyloxy group, and incorporation of the fluorophenyl moiety. Common techniques might include alkylation reactions for the piperidine ring and nucleophilic substitution for introducing the fluorophenyl group.

Synthesis Steps:

-

Formation of Piperidine Core: This could involve the reaction of a suitable starting material with a reagent that introduces the nitrogen atom.

-

Introduction of Benzyloxy Group: Typically achieved through alkylation reactions using a benzyloxy halide.

-

Incorporation of Fluorophenyl Group: This might involve a nucleophilic substitution or a cross-coupling reaction.

Characterization:

-

NMR Spectroscopy: Useful for determining the structure and purity of the compound.

-

Mass Spectrometry: Provides molecular weight and structural information.

Potential Applications

While specific applications for 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone are not detailed in the available literature, compounds with similar structures are often explored in medicinal chemistry for their potential biological activities.

Biological Activities:

-

Pharmacological Effects: Piperidine derivatives are known to interact with various biological targets, including receptors and enzymes.

-

Therapeutic Potential: Could be explored for neurological disorders, cardiovascular diseases, or as part of drug discovery efforts in oncology.

Data and Research Findings

Given the lack of specific data on this compound, we can look at related compounds for insights into potential properties and applications.

Related Compounds:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume